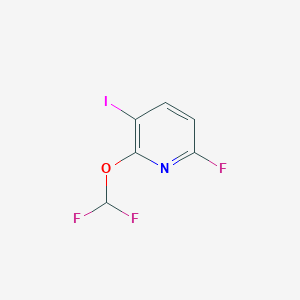

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine

CAS No.:

Cat. No.: VC20141392

Molecular Formula: C6H3F3INO

Molecular Weight: 288.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3F3INO |

|---|---|

| Molecular Weight | 288.99 g/mol |

| IUPAC Name | 2-(difluoromethoxy)-6-fluoro-3-iodopyridine |

| Standard InChI | InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H |

| Standard InChI Key | KAJMYBQYIIHPGH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1I)OC(F)F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with:

-

Iodine at position 3 (C3),

-

Difluoromethoxy group (-OCFH) at position 2 (C2),

-

Fluorine at position 6 (C6).

Table 1: Key Molecular Descriptors

Spectroscopic Data

-

F NMR: Two distinct signals for the difluoromethoxy group (-OCFH) at δ -82.4 ppm (d, J = 71.4 Hz) .

-

H NMR: Aromatic protons resonate between δ 7.2–7.6 ppm, with a characteristic triplet for the difluoromethoxy proton at δ 6.5–6.7 ppm (J = 72–75 Hz) .

Synthesis and Reaction Pathways

Electrophilic Difluoromethylation

The difluoromethoxy group is introduced via bromo(difluoro)acetic acid-mediated reactions. In a typical procedure :

-

Substrate Activation: Phenolic precursors react with KCO to form phenolate ions.

-

Carbene Insertion: Bromo(difluoro)acetic acid generates a difluorocarbene intermediate (:CF), which couples with the phenolate.

-

Rearrangement: The intermediate undergoes elimination of KF to yield the difluoromethoxy product.

Table 2: Optimized Reaction Conditions for Difluoromethylation

| Parameter | Optimal Value |

|---|---|

| Solvent | Dry acetonitrile |

| Temperature | 0°C to room temperature |

| Catalyst | KCO |

| Yield | 72–91% |

Palladium-Catalyzed Functionalization

The iodine substituent facilitates cross-coupling reactions. For example, Pd-catalyzed fluoro-carbonylation using 2-(difluoromethoxy)-5-nitropyridine enables the synthesis of acyl fluorides under CO-free conditions . This method tolerates aryl, vinyl, and heteroaryl iodides, achieving yields up to 99% .

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Anticancer Agents: The iodine atom serves as a leaving group in Suzuki-Miyaura couplings to attach aryl/heteroaryl moieties. For instance, analogues of Fenofibrate and Tocopherol have been synthesized using similar iodopyridines .

-

Antiviral Compounds: The difluoromethoxy group enhances metabolic stability, as seen in protease inhibitors targeting RNA viruses .

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume